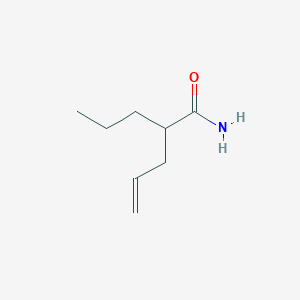

2-Propyl-4-pentenamide

Description

2-Propyl-4-pentenamide (CAS RN: 90204-40-3) is a secondary amide with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol. Structurally, it features a pentenamide backbone substituted with a propyl group at the 2-position, contributing to its lipophilic character. Key physicochemical properties include a melting point of 141.21°C and a solubility of 9.5 g/L (0.06727 M) in aqueous media at 37°C .

Properties

CAS No. |

90204-40-3 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2-propylpent-4-enamide |

InChI |

InChI=1S/C8H15NO/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H2,9,10) |

InChI Key |

UBBHAMGKWSMZJD-UHFFFAOYSA-N |

SMILES |

CCCC(CC=C)C(=O)N |

Canonical SMILES |

CCCC(CC=C)C(=O)N |

Synonyms |

2-propyl-4-pentenamide propylallylacetamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Propyl-4-pentenamide, a comparative analysis with structurally or functionally related amides is provided below.

Table 1: Structural and Physicochemical Comparison

Key Findings

Structural Complexity: 2-Propyl-4-pentenamide has a simpler aliphatic structure compared to the sulfamoyl- and heterocyclic-containing analogs in Table 1.

Solubility and Stability :

- 2-Propyl-4-pentenamide exhibits lower solubility (9.5 g/L at 37°C) compared to 2-butyl-4-thiazolidinecarboxylic acid (10.79 g/L at 21°C). However, the latter undergoes partial decomposition in solution, highlighting the trade-off between solubility and stability in structurally complex amides .

Functional Applications :

- Unlike N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, which is explicitly used as a pharmaceutical intermediate, 2-Propyl-4-pentenamide lacks documented industrial or medicinal applications. Its simpler structure may limit its utility in drug design, where bulky substituents (e.g., piperidinyl or sulfamoyl groups) are often required for target binding .

Synthetic Challenges: The pyridine- and isoindolinone-containing amide from demonstrates higher synthetic complexity, with a reported yield of 76%. In contrast, 2-Propyl-4-pentenamide’s straightforward structure suggests easier synthesis but fewer opportunities for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.